5-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-3-carboxamide
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Description
5-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-3-carboxamide is a useful research compound. Its molecular formula is C13H11N3O2S and its molecular weight is 273.31. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Transformations
- Benzothiazole derivatives have been synthesized through various chemical reactions, demonstrating the flexibility and potential of these compounds for further chemical transformations. For example, El’chaninov et al. (2018) reported on the synthesis of pyrazolo[4,3-g][1,3]benzothiazoles, highlighting methodologies that could be relevant for synthesizing similar compounds like "5-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-3-carboxamide" (El’chaninov et al., 2018).
Biological Activities
- Research on benzothiazole derivatives has revealed promising antibacterial and antiviral activities. Palkar et al. (2017) designed and synthesized novel analogs with significant antibacterial activity against strains such as Staphylococcus aureus, indicating the potential for "this compound" in antimicrobial applications (Palkar et al., 2017).
- Hebishy et al. (2020) explored the synthesis of benzamide-based 5-aminopyrazoles, leading to compounds with significant anti-influenza A virus activity. This suggests the potential utility of related compounds in antiviral research (Hebishy et al., 2020).
Catalysis and Chemical Transformations
- Pasunooti et al. (2015) utilized derivatives similar in structure for palladium-catalyzed C-H bond activation, indicating the potential of "this compound" in catalysis and synthetic applications (Pasunooti et al., 2015).
Supramolecular Chemistry
- Yadav and Ballabh (2020) investigated the gelation behavior of N-(thiazol-2-yl) benzamide derivatives, revealing the influence of non-covalent interactions on gelation. This work suggests avenues for the use of similar compounds in the design of new supramolecular materials (Yadav & Ballabh, 2020).
Photophysical and Antimicrobial Studies
- Padalkar et al. (2014) synthesized new benzimidazole, benzoxazole, and benzothiazole derivatives, showing broad-spectrum antimicrobial activity. This highlights the potential pharmacological applications of "this compound" and related compounds (Padalkar et al., 2014).
Properties
IUPAC Name |
5-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-7-5-11(16-18-7)13(17)15-9-3-4-10-12(6-9)19-8(2)14-10/h3-6H,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDHVZXPZOVVTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC3=C(C=C2)N=C(S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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